

# Application Notes and Protocols for Nickel-Catalyzed C-N Bond Formation

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

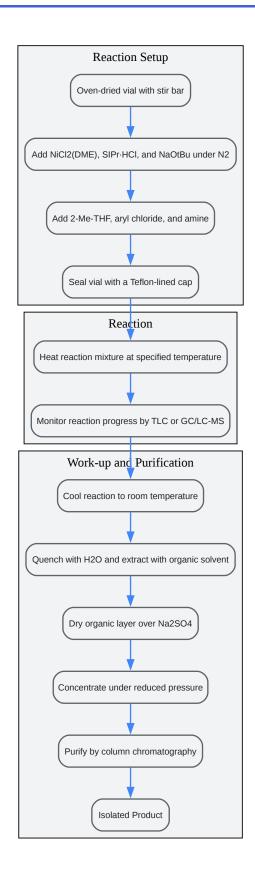
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-nitrogen (C-N) bonds.[1] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs. This document provides detailed protocols and application notes for two distinct nickel-catalyzed C-N bond formation methodologies: a thermal amination of aryl chlorides and a photocatalytic approach for the coupling of aryl halides with primary and secondary amines.

# Protocol 1: Thermal Amination of Aryl Chlorides with a Ni(II)-NHC Precatalyst

This protocol details the nickel-catalyzed amination of (hetero)aryl chlorides using an air-stable Ni(II) precatalyst with an N-heterocyclic carbene (NHC) ligand.[2] The use of 2-methyltetrahydrofuran (2-Me-THF) as a greener solvent is a key feature of this methodology.

#### **General Experimental Workflow**





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Caption: General workflow for nickel-catalyzed C-N cross-coupling.



#### **Experimental Protocol**

- To an oven-dried vial equipped with a magnetic stir bar, add NiCl<sub>2</sub>(DME) (5-15 mol%),
  SIPr·HCl (10–30 mol%), and sodium tert-butoxide (NaOtBu) (2.25–2.70 equiv) under an inert atmosphere (e.g., nitrogen or argon).
- Add 2-methyl-THF (2.5 mL), the aryl chloride (0.5 mmol, 1.00 equiv), and the amine (1.80 equiv).
- Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at the specified temperature.
- Stir the reaction mixture for the designated time, monitoring the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.[3]
- Dilute the mixture with ethyl acetate and wash with saturated brine (3 x 10 mL).[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
- Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.[3]

## **Substrate Scope and Reaction Conditions**

Table 1: Nickel-Catalyzed Amination of Aryl Chlorides with Morpholine[2]



Entry	Aryl Chloride	NiCl₂(DME) (mol%)	SIPr·HCI (mol%)	NaOtBu (equiv)	Yield (%)
1	4- Chlorotoluen e	5	10	2.25	95
2	4- Chloroanisole	5	10	2.25	92
3	2- Chlorotoluen e	10	20	2.55	85
4	1- Chloronaphth alene	5	10	2.25	98
5	3- Chloropyridin e	15	30	2.70	75

## **Protocol 2: Photocatalytic Amination of Aryl Halides**

This protocol describes a nickel-photocatalyzed C-N coupling of aryl chlorides and bromides with primary and secondary alkyl amines using a Ni(II)-bipyridine complex under light irradiation, without an external photosensitizer.[3]

### **Experimental Protocol**

- To an oven-dried 10 mL tube, add Ni(OAc)<sub>2</sub> (10.0 mol%) and 4,4'-dimethyl-2,2'-bipyridine (d-Mebpy) (10.0 mol%) under an argon atmosphere.[3]
- Add 2 mL of a 2:1 mixture of DMF:THF and a magnetic stir bar.[3]
- Evacuate and backfill the tube with argon three times.[3]
- Add the amine (0.4 mmol), aryl halide (0.2 mmol), and DBU (1.5 equiv).[3]



- Seal the tube with a Teflon screw cap.[3]
- Irradiate the reaction mixture with purple LEDs at 85°C.[3]
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]
- Wash the organic phase with saturated brine (3 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
- Purify the residue by flash column chromatography to yield the desired product.[3]

#### **Substrate Scope and Reaction Conditions**

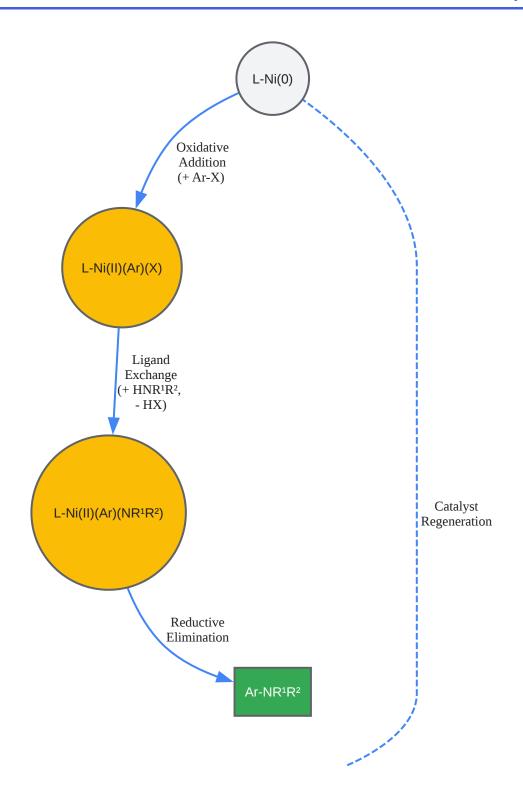
Table 2: Nickel-Photocatalyzed Amination of Aryl Halides[3]

Entry	Aryl Halide	Amine	Yield (%)
1	4-Chlorobenzonitrile	Piperidine	95
2	4-Bromobenzonitrile	Piperidine	98
3	4- Chloroacetophenone	n-Butylamine	85
4	4- Bromoacetophenone	n-Butylamine	92
5	1-Bromo-4- fluorobenzene	Morpholine	96

# General Catalytic Cycle for Ni(0)/Ni(II) C-N Cross-Coupling

The generally accepted mechanism for nickel-catalyzed C-N cross-coupling involves a Ni(0)/Ni(II) catalytic cycle.





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Caption: Simplified Ni(0)/Ni(II) catalytic cycle for C-N coupling.

This mechanism begins with the oxidative addition of an aryl halide (Ar-X) to a Ni(0) complex. The resulting Ni(II) intermediate undergoes ligand exchange with the amine in the presence of



a base to form a nickel-amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Ni(0) catalyst.[4] The specific ligands and reaction conditions can influence the efficiency of each step in the cycle.

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